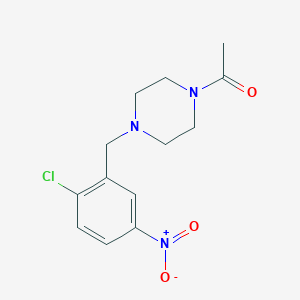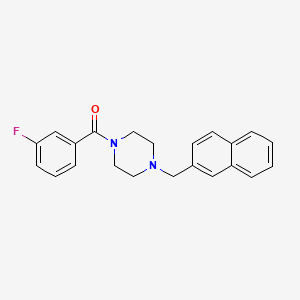![molecular formula C20H22N2OS B5718749 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)
1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine is not fully understood. However, studies have suggested that it exerts its therapeutic effects by targeting various signaling pathways in cells. It has been found to activate the mitochondrial pathway of apoptosis, which leads to the programmed cell death of cancer cells. It has also been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the mitochondrial pathway. It also inhibits the growth and proliferation of cancer cells by targeting various signaling pathways. In neurons, it protects against oxidative stress and prevents the formation of neurofibrillary tangles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine in lab experiments is its potential as a therapeutic agent in various fields. It has shown promising results as an anticancer and neuroprotective agent. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in certain experiments. It also requires careful handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for the research of 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine. One direction is to further investigate its potential as an anticancer agent and to explore its efficacy in combination with other chemotherapeutic agents. Another direction is to explore its potential as a neuroprotective agent and to investigate its effects on other neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Métodos De Síntesis
The synthesis of 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with 3-(2-thienyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine has been extensively studied for its potential therapeutic applications in various fields. In the field of cancer research, it has shown promising results as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways.
In the field of neuroscience, it has been studied for its potential as a neuroprotective agent. Studies have shown that it can protect neurons from oxidative stress and prevent the formation of neurofibrillary tangles, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c23-20(11-10-19-9-5-17-24-19)22-15-13-21(14-16-22)12-4-8-18-6-2-1-3-7-18/h1-11,17H,12-16H2/b8-4+,11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGYTTRVSNBPIG-IBYINHFXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)

![3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)
![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)


![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5718757.png)
![3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5718758.png)